Sulfate monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

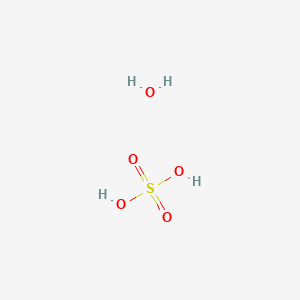

Sulfuric acid, monohydrate (8CI,9CI), also known as sulfuric acid monohydrate, is a chemical compound with the formula H₂SO₄·H₂O. It is a hydrate of sulfuric acid, meaning it contains one molecule of water for each molecule of sulfuric acid. This compound is a colorless, odorless, and highly corrosive liquid that is widely used in various industrial and laboratory applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfuric acid monohydrate can be prepared by carefully adding water to concentrated sulfuric acid. This process must be done with caution due to the highly exothermic nature of the reaction. The addition of water to sulfuric acid should be done slowly and with constant stirring to prevent splattering and excessive heat generation.

Industrial Production Methods

In industrial settings, sulfuric acid monohydrate is typically produced using the contact process. This process involves the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃) using a vanadium pentoxide (V₂O₅) catalyst. The sulfur trioxide is then absorbed into concentrated sulfuric acid to form oleum (H₂S₂O₇), which is subsequently diluted with water to produce sulfuric acid monohydrate .

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid monohydrate undergoes various chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent, reacting with metals and non-metals.

Dehydration: It is a powerful dehydrating agent, removing water from organic compounds.

Substitution: It can participate in substitution reactions, particularly in organic chemistry.

Common Reagents and Conditions

Oxidation: Common reagents include metals such as zinc and iron. The reaction conditions typically involve elevated temperatures.

Dehydration: Organic compounds such as sugars and alcohols are common substrates. The reaction is usually carried out at room temperature.

Substitution: Organic compounds like alkenes and alcohols are common substrates. The reaction conditions vary depending on the specific reaction.

Major Products Formed

Oxidation: Sulfates and oxides of the reacting metals or non-metals.

Dehydration: Carbonaceous residues and water.

Substitution: Various organic derivatives, such as alkyl hydrogen sulfates.

Scientific Research Applications

Sulfuric acid monohydrate has numerous applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.

Biology: It is employed in the preparation of biological samples for electron microscopy.

Medicine: It is used in the synthesis of pharmaceuticals and in certain diagnostic tests.

Industry: It is utilized in the production of fertilizers, explosives, and dyes, as well as in petroleum refining and metal processing

Mechanism of Action

Sulfuric acid monohydrate exerts its effects primarily through its strong acidic and dehydrating properties. It can protonate various substrates, facilitating a wide range of chemical reactions. Additionally, its ability to remove water from compounds makes it a valuable reagent in organic synthesis and industrial processes .

Comparison with Similar Compounds

Sulfuric acid monohydrate can be compared to other similar compounds, such as:

Sulfuric acid (H₂SO₄): The anhydrous form of sulfuric acid, which is more concentrated and has different physical properties.

Oleum (H₂S₂O₇): A solution of sulfur trioxide in sulfuric acid, which is even more reactive and used in different industrial applications.

Sulfurous acid (H₂SO₃): A related compound with different chemical properties and uses.

Sulfuric acid monohydrate is unique due to its specific hydration state, which gives it distinct physical and chemical properties compared to its anhydrous and more hydrated counterparts .

Properties

CAS No. |

10193-30-3 |

|---|---|

Molecular Formula |

H4O5S |

Molecular Weight |

116.10 g/mol |

IUPAC Name |

sulfuric acid;hydrate |

InChI |

InChI=1S/H2O4S.H2O/c1-5(2,3)4;/h(H2,1,2,3,4);1H2 |

InChI Key |

FWFGVMYFCODZRD-UHFFFAOYSA-N |

Canonical SMILES |

O.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.